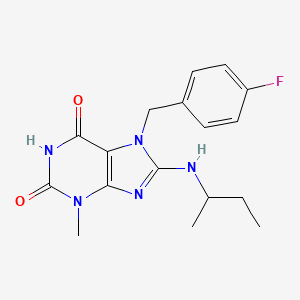
(5Z)-5-(2,4-dimethoxybenzylidene)-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(5Z)-5-(2,4-diméthoxybenzylidène)-3-(tétrahydrofuran-2-ylméthyl)-2-thioxo-1,3-thiazolidin-4-one” est un nom assez long, alors décomposons-le. Ce composé appartient à la classe des thiazolidinones, qui sont des hétérocycles à cinq chaînons contenant un atome de soufre.
Nom IUPAC : (5Z)-5-(2,4-diméthoxybenzylidène)-3-(tétrahydrofuran-2-ylméthyl)-2-thioxo-1,3-thiazolidin-4-one
Formule moléculaire : CHNOS
Structure : !Compound Structure)
Méthodes De Préparation
Voies de synthèse : Plusieurs voies de synthèse existent pour ce composé. Une méthode courante implique la condensation de la 2,4-diméthoxybenzaldéhyde avec l'acide 2-mercaptoacétique en présence d'une base. La thiazolidinone résultante subit une cyclisation pour former le composé cible.
Production industrielle : Bien que non largement produit industriellement, les laboratoires de recherche synthétisent souvent ce composé pour des applications spécifiques.
Analyse Des Réactions Chimiques
Réactions :
Oxydation : Le cycle thiazolidinone peut être oxydé pour former une thiazolidinedione, qui a des propriétés antidiabétiques potentielles.
Réduction : La réduction du groupe carbonyle donne l'alcool correspondant.
Substitution : Le groupe benzylidène peut subir des réactions de substitution nucléophile.
Oxydation : Des agents oxydants comme le permanganate de potassium (KMnO).
Réduction : Des agents réducteurs comme le borohydrure de sodium (NaBH).
Substitution : Divers nucléophiles (par exemple, amines, thiols).
- Oxydation : Dérivés de thiazolidinedione.
- Réduction : Dérivés d'alcool.
- Substitution : Divers produits substitués.
4. Applications de la recherche scientifique
Ce composé trouve des applications dans :
Médecine : Enquête sur son potentiel en tant qu'agent antidiabétique.
Chimie : Utilisé comme élément de base en synthèse organique.
Biologie : Étudié pour ses effets sur les voies cellulaires.
5. Mécanisme d'action
Le mécanisme exact reste un domaine de recherche actif. Il implique probablement des interactions avec des cibles moléculaires spécifiques, affectant les processus cellulaires liés au métabolisme et à l'inflammation.
Applications De Recherche Scientifique
This compound finds applications in:
Medicine: Investigated for its potential as an antidiabetic agent.
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its effects on cellular pathways.
Mécanisme D'action
The exact mechanism remains an active area of research. It likely involves interactions with specific molecular targets, affecting cellular processes related to metabolism and inflammation.
Comparaison Avec Des Composés Similaires
Bien que unique dans sa structure, des thiazolidinones similaires incluent :
- Thiazolidinediones (TZD) : Utilisé dans le traitement du diabète.
- Autres dérivés de thiazolidinone ayant des activités biologiques diverses.
Propriétés
Formule moléculaire |
C17H19NO4S2 |
|---|---|
Poids moléculaire |
365.5 g/mol |
Nom IUPAC |
(5Z)-5-[(2,4-dimethoxyphenyl)methylidene]-3-(oxolan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C17H19NO4S2/c1-20-12-6-5-11(14(9-12)21-2)8-15-16(19)18(17(23)24-15)10-13-4-3-7-22-13/h5-6,8-9,13H,3-4,7,10H2,1-2H3/b15-8- |
Clé InChI |
VWJWCJULCKHAAZ-NVNXTCNLSA-N |
SMILES isomérique |
COC1=CC(=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CC3CCCO3)OC |
SMILES canonique |
COC1=CC(=C(C=C1)C=C2C(=O)N(C(=S)S2)CC3CCCO3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2-ethylphenyl)-4,4,8-trimethyl-5H-[1,2]thiazolo[5,4-c]quinoline-1-thione](/img/structure/B11627490.png)
![2-{[2-(Ethylsulfonyl)ethyl]sulfanyl}-4,6-diphenylpyridine-3-carbonitrile](/img/structure/B11627494.png)
![3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11627496.png)
![methyl 2-{3-hydroxy-2-oxo-5-[4-(propan-2-yl)phenyl]-4-(thiophen-2-ylcarbonyl)-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11627510.png)
![1-(3,4-Dichlorophenyl)-3-[(Z)-[(2,5-dimethoxyphenyl)amino][(4,6-dimethylpyrimidin-2-YL)amino]methylidene]urea](/img/structure/B11627518.png)
![(2Z)-N-(4-bromophenyl)-2-[(3-fluorophenyl)imino]-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11627524.png)
![2-(4-ethoxyphenyl)-4,4,8-trimethyl-5-(trifluoroacetyl)-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B11627528.png)
![2-{N-[2-Chloro-5-(trifluoromethyl)phenyl]methanesulfonamido}-N-(3-methylphenyl)acetamide](/img/structure/B11627532.png)
![Ethyl 4-[({3-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-methoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate](/img/structure/B11627536.png)
![N-{2-chloro-5-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-4-methoxybenzamide](/img/structure/B11627541.png)
![Ethyl 4-[(3,4-dichlorophenyl)amino]-6-ethoxyquinoline-3-carboxylate](/img/structure/B11627549.png)
![2-(4-chlorophenyl)-3-[4-(2-methylphenoxy)butyl]quinazolin-4(3H)-one](/img/structure/B11627555.png)
![Ethyl 4-[(4-ethoxyphenyl)amino]-6,8-dimethylquinoline-3-carboxylate](/img/structure/B11627558.png)

